molecular formula C24H21NO5 B13577362 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid

Cat. No.: B13577362
M. Wt: 403.4 g/mol
InChI Key: DQFXAGZNYRFLOC-UHFFFAOYSA-N
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Description

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid is an alanine derivative . This compound is recognized for its role in scientific research, particularly in the fields of chemistry and biology. It is often used in peptide synthesis and as an ergogenic supplement .

Preparation Methods

The synthesis of 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid typically involves the protection of amino acids with the fluorenylmethyloxycarbonyl (Fmoc) group. The compound can be synthesized starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Chemical Reactions Analysis

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another. . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid involves its role as an alanine derivative. It influences the secretion of anabolic hormones and supplies fuel during exercise . The molecular targets and pathways involved are related to its function as an ergogenic supplement and its role in peptide synthesis.

Comparison with Similar Compounds

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and its role as an alanine derivative, which makes it particularly useful in ergogenic supplements and peptide synthesis.

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid

InChI

InChI=1S/C24H21NO5/c26-23(27)13-14-29-17-11-9-16(10-12-17)25-24(28)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)

InChI Key

DQFXAGZNYRFLOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)OCCC(=O)O

Origin of Product

United States

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